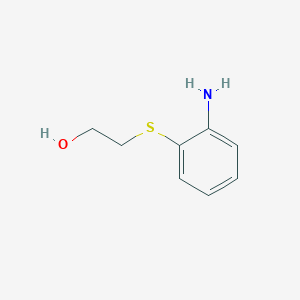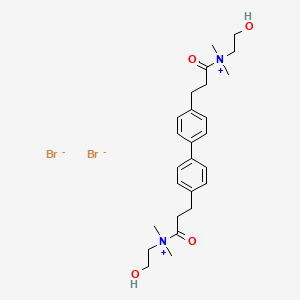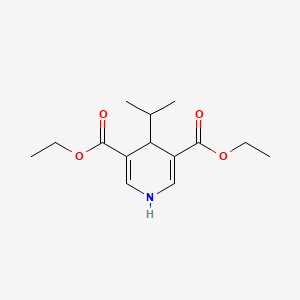
1,4-Dihydro-4-(1-methylethyl)-3,5-pyridinedicarboxylic acid diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dihydro-4-(1-methylethyl)-3,5-pyridinedicarboxylic acid diethyl ester is a chemical compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse pharmaceutical applications, particularly as calcium channel blockers. The structure of this compound includes a pyridine ring with two ester groups and an isopropyl group, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydro-4-(1-methylethyl)-3,5-pyridinedicarboxylic acid diethyl ester typically involves a multi-component reaction. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent. The reaction conditions, such as temperature and time, can be optimized to improve yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of microwave irradiation has also been explored to reduce reaction times and improve yields. The industrial production methods focus on optimizing reaction conditions to ensure high purity and yield while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydro-4-(1-methylethyl)-3,5-pyridinedicarboxylic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Dihydro-4-(1-methylethyl)-3,5-pyridinedicarboxylic acid diethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in modulating calcium channels in biological systems.
Medicine: Investigated for its potential as a calcium channel blocker in the treatment of cardiovascular diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The compound exerts its effects primarily by modulating calcium channels. It binds to the L-type calcium channels in the cell membrane, inhibiting the influx of calcium ions. This action leads to vasodilation and a decrease in blood pressure, making it useful in the treatment of hypertension and other cardiovascular conditions. The molecular targets include the alpha-1 subunit of the L-type calcium channels, and the pathways involved are related to calcium signaling and vascular smooth muscle contraction.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another 1,4-dihydropyridine used as a calcium channel blocker.
Amlodipine: A long-acting calcium channel blocker with similar applications.
Felodipine: Known for its high vascular selectivity and used in the treatment of hypertension.
Uniqueness
1,4-Dihydro-4-(1-methylethyl)-3,5-pyridinedicarboxylic acid diethyl ester is unique due to its specific structural features, such as the isopropyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties. Its synthesis and reactivity also offer unique opportunities for the development of new derivatives with potentially improved therapeutic profiles.
Properties
Molecular Formula |
C14H21NO4 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
diethyl 4-propan-2-yl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C14H21NO4/c1-5-18-13(16)10-7-15-8-11(12(10)9(3)4)14(17)19-6-2/h7-9,12,15H,5-6H2,1-4H3 |
InChI Key |
OOBWMPMEDXYJSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC=C(C1C(C)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



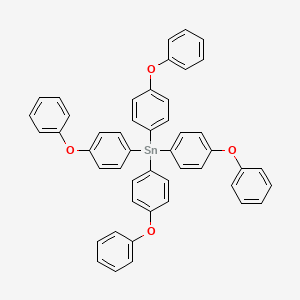
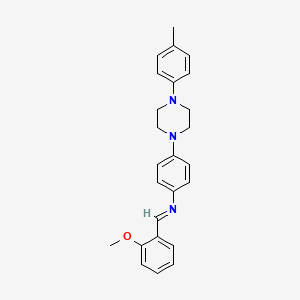
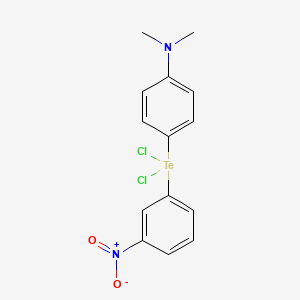
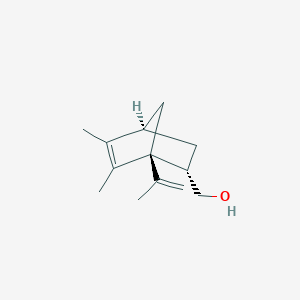
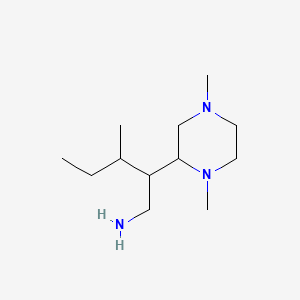
![2,6-Bis((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)cyclohexanone](/img/structure/B13808232.png)
![1-Acetoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B13808239.png)

![tert-Butyl [(2-aminothiophen-3-yl)methyl]carbamate](/img/structure/B13808248.png)
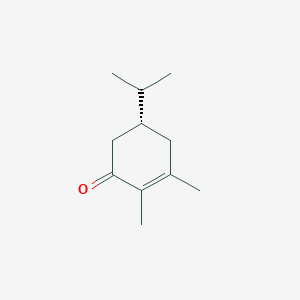
![[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone](/img/structure/B13808264.png)
